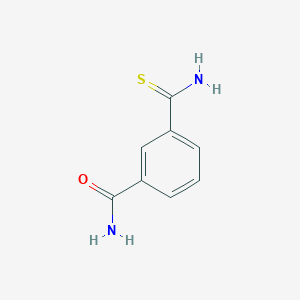

3-Carbamothioylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Carbamothioylbenzamide is an organic compound with the molecular formula C8H8N2OS It is known for its unique structure, which includes a benzamide core substituted with a carbamothioyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Carbamothioylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods: Industrial production of this compound typically involves the reaction between benzoyl isothiocyanate and benzo[d]thiazol-2-amine . This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Carbamothioylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Applications De Recherche Scientifique

3-Carbamothioylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential antibacterial and antioxidant properties.

Medicine: Explored for its potential anticancer and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-Carbamothioylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and modulating signaling pathways involved in oxidative stress and inflammation . The exact molecular targets are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and reducing oxidative damage.

Comparaison Avec Des Composés Similaires

Thiazole Carbamothioyl Benzamide Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

Thiourea Derivatives: These compounds have a similar sulfur-containing functional group and exhibit comparable biological properties.

Uniqueness: 3-Carbamothioylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Activité Biologique

3-Carbamothioylbenzamide, a compound with the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicine.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of benzamide derivatives with thiocarbonyl compounds. The synthesis typically results in compounds that exhibit significant biological activity due to their structural characteristics, including the presence of the carbamothioyl group.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the compound's effectiveness against Listeria monocytogenes and Staphylococcus aureus, revealing a significant inhibition index at concentrations ranging from 100 to 400 µg/mL .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. For example, one study reported a high probability (98-99%) of antineoplastic activity based on in silico predictions using PASS software .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has also been assessed using computational models. It is predicted to have favorable absorption and distribution characteristics, adhering to Lipinski's rule of five, which suggests good oral bioavailability. The compound is characterized by:

- Molecular Weight : <500 g/mol

- Log P : <5

- Hydrogen Bond Acceptors : <10

- Hydrogen Bond Donors : <5

These properties indicate that this compound is likely to be drug-like and suitable for further development .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of carbamothioylbenzamide demonstrated significant larvicidal activity against mosquito larvae, with one derivative achieving 100% mortality at a concentration of 10 mg/L . This highlights the potential application of these compounds in pest control.

| Compound | Concentration (mg/L) | Larvicidal Activity (%) |

|---|---|---|

| This compound | 10 | 100 |

| Other Derivative | 1 | 40 |

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability, indicating its potential as an anticancer agent. The compound's mechanism appears to involve the induction of apoptosis through caspase activation pathways .

Propriétés

IUPAC Name |

3-carbamothioylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBNWHYKWSFNQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=S)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632457 |

Source

|

| Record name | 3-Carbamothioylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106748-25-8 |

Source

|

| Record name | 3-Carbamothioylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.